
3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Méthyl-2-hydroxy-2,2-diphényléthyl)quinoxaline-2(1H)-one: est un composé organique complexe qui appartient à la famille des quinoxalines. Les quinoxalines sont des composés hétérocycliques contenant un cycle benzénique fusionné à un cycle pyrazine. Ce composé spécifique se caractérise par la présence d'un noyau quinoxaline substitué par un groupe 1-méthyl-2-hydroxy-2,2-diphényléthyl en position trois. La structure unique du composé lui confère des propriétés chimiques et physiques distinctes, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(1-Méthyl-2-hydroxy-2,2-diphényléthyl)quinoxaline-2(1H)-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :
Formation du noyau quinoxaline : Le noyau quinoxaline peut être synthétisé par la condensation d'une o-phénylènediamine avec un composé 1,2-dicarbonylé, tel que le glyoxal ou la benzile, en conditions acides ou basiques.
Introduction du groupe 1-méthyl-2-hydroxy-2,2-diphényléthyl : L'introduction du groupe 1-méthyl-2-hydroxy-2,2-diphényléthyl peut être réalisée par une réaction d'alkylation de Friedel-Crafts. Cela implique la réaction du noyau quinoxaline avec un agent alkylant approprié, tel que le chlorure de 1-méthyl-2-hydroxy-2,2-diphényléthyle, en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse décrites ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
3-(1-Méthyl-2-hydroxy-2,2-diphényléthyl)quinoxaline-2(1H)-one: peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle du composé peut être oxydé pour former un groupe carbonyle en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le noyau quinoxaline peut être réduit pour former des dérivés de tétrahydroquinoxaline en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration, la sulfonation ou l'halogénation, en utilisant des réactifs comme l'acide nitrique, l'acide sulfurique ou les halogènes.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, conditions anhydres.
Substitution : Acide nitrique, acide sulfurique, halogènes, solvants appropriés et contrôle de la température.
Principaux produits formés
Oxydation : Formation de dérivés carbonylés.
Réduction : Formation de dérivés de tétrahydroquinoxaline.
Substitution : Formation de dérivés nitro, sulfo ou halo.
Applications De Recherche Scientifique
3-(1-Méthyl-2-hydroxy-2,2-diphényléthyl)quinoxaline-2(1H)-one: a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes. Il sert de précurseur dans le développement de nouveaux composés hétérocycliques ayant des applications pharmaceutiques potentielles.
Biologie : Investigué pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antivirales et anticancéreuses. Les chercheurs étudient ses interactions avec les macromolécules biologiques pour comprendre son mécanisme d'action.
Médecine : Exploré pour ses applications thérapeutiques potentielles. Il peut agir comme un composé de tête pour le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les colorants, en raison de ses propriétés chimiques uniques.
5. Mécanisme d'action
Le mécanisme d'action de la 3-(1-Méthyl-2-hydroxy-2,2-diphényléthyl)quinoxaline-2(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité d'enzymes impliquées dans la prolifération cellulaire, ce qui conduit à des effets anticancéreux potentiels. Le groupe hydroxyle et les cycles aromatiques du composé jouent un rôle crucial dans son affinité de liaison et sa spécificité.
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The hydroxyl group and aromatic rings in the compound play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-(1-Méthyl-2-hydroxy-2,2-diphényléthyl)quinoxaline-2(1H)-one: peut être comparé à d'autres dérivés de la quinoxaline, tels que :
2-Phénylquinoxaline : Manque le groupe 1-méthyl-2-hydroxy-2,2-diphényléthyl, ce qui entraîne des propriétés chimiques et biologiques différentes.
3-Méthylquinoxaline-2(1H)-one : Contient un groupe méthyle au lieu du groupe 1-méthyl-2-hydroxy-2,2-diphényléthyl plus complexe, ce qui entraîne des variations de réactivité et d'applications.
6,7-Diméthylquinoxaline-2,3(1H,4H)-dione :
L'unicité de la 3-(1-Méthyl-2-hydroxy-2,2-diphényléthyl)quinoxaline-2(1H)-one réside dans son motif de substitution spécifique, qui lui confère une réactivité chimique et des activités biologiques potentielles distinctes.
Propriétés
Numéro CAS |
645475-79-2 |
|---|---|
Formule moléculaire |
C23H20N2O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
3-(1-hydroxy-1,1-diphenylpropan-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C23H20N2O2/c1-16(21-22(26)25-20-15-9-8-14-19(20)24-21)23(27,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16,27H,1H3,(H,25,26) |
Clé InChI |
XWHCTKIZSBKUTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=CC=CC=C2NC1=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



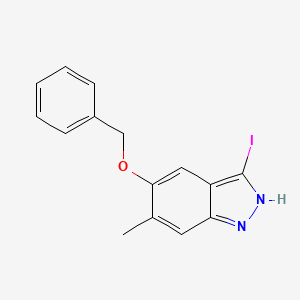
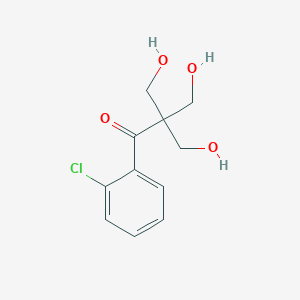

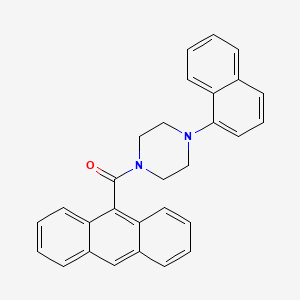
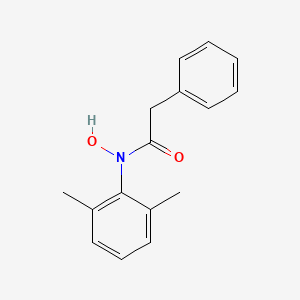
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)

![Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12603197.png)
![2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione](/img/structure/B12603200.png)
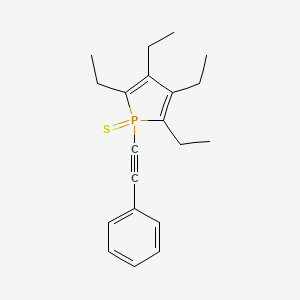
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)

![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)
